DMT-dT Phosphoramidite-13C
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Overview
Description
DMT-dT Phosphoramidite-13C: is a compound used primarily in the synthesis of DNA. It is a 13C-labeled version of DMT-dT Phosphoramidite, which is commonly used in DNA synthesis. The compound is significant in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-13C involves the incorporation of 13C-labeled carbon atoms into the DMT-dT Phosphoramidite structureThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesizers and high-throughput purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: DMT-dT Phosphoramidite-13C undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: Although less common, reduction reactions can be used to modify the phosphoramidite group.
Substitution: The compound can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution
Major Products Formed:
Oxidation: Formation of a phosphate group.
Reduction: Formation of a phosphite group.
Substitution: Formation of various substituted phosphoramidite derivatives
Scientific Research Applications
DMT-dT Phosphoramidite-13C has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled oligonucleotides for various industrial applications
Mechanism of Action
The mechanism of action of DMT-dT Phosphoramidite-13C involves its incorporation into DNA strands during synthesis. The 13C label allows for precise tracking and quantification of the DNA molecules. The compound interacts with various enzymes involved in DNA synthesis, such as DNA polymerases, and integrates into the growing DNA strand. The stable isotope labeling provides a unique advantage in studying the dynamics and kinetics of DNA synthesis .
Comparison with Similar Compounds
DMT-dT Phosphoramidite: The non-labeled version used in standard DNA synthesis.
DMT-dT Phosphoramidite-15N: Labeled with nitrogen-15 for specific applications.
DMT-dT Phosphoramidite-d11: Deuterium-labeled version for studying hydrogen-deuterium exchange
Uniqueness: DMT-dT Phosphoramidite-13C is unique due to its 13C labeling, which provides distinct advantages in tracking and quantification. The stable isotope labeling allows for more accurate and detailed studies compared to non-labeled or other isotope-labeled versions .
Properties
Molecular Formula |
C40H49N4O8P |
---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i25+1 |
InChI Key |
UNOTXUFIWPRZJX-ZVRYVXEBSA-N |
Isomeric SMILES |
CC1=[13CH]N(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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